Benzyl 2-amino-3-oxobutanoate hydrochloride
Description
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
benzyl 2-amino-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H |
InChI Key |
ZELDRZBGQWPLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-Amino-3-Oxobutanoic Acid
The most straightforward method involves reacting 2-amino-3-oxobutanoic acid with benzyl alcohol under acidic conditions. In this approach, the carboxylic acid group undergoes esterification with benzyl alcohol, catalyzed by hydrochloric acid (HCl). The amino group remains protonated during the reaction, minimizing undesired side reactions such as imine formation.
A typical procedure involves refluxing equimolar amounts of 2-amino-3-oxobutanoic acid and benzyl alcohol in toluene with a catalytic amount of HCl. The water formed during esterification is removed via azeotropic distillation to drive the reaction to completion. Post-reaction, the crude product is precipitated by cooling and purified via recrystallization from acetone or ethyl acetate. While this method is conceptually simple, the limited commercial availability of 2-amino-3-oxobutanoic acid necessitates its prior synthesis, often through amination of β-keto esters or reduction of nitro derivatives.
Transesterification of Methyl 2-Amino-3-Oxobutanoate Hydrochloride
A more practical route leverages transesterification of the methyl ester precursor, methyl 2-amino-3-oxobutanoate hydrochloride, with benzyl alcohol. This method avoids handling free 2-amino-3-oxobutanoic acid and exploits the reactivity of the methyl ester group.
In a protocol adapted from pharmaceutical synthesis, methyl 2-amino-3-oxobutanoate hydrochloride is dissolved in excess benzyl alcohol with concentrated HCl as a catalyst. The mixture is heated to 80–100°C for 12–24 hours, during which methanol is distilled off to shift the equilibrium toward benzyl ester formation. The product is isolated by concentrating the reaction mixture under reduced pressure and recrystallizing the residue from a chloroform-ethyl acetate system. This method benefits from the commercial availability of methyl 2-amino-3-oxobutanoate hydrochloride and achieves yields exceeding 70% under optimized conditions.
Alkylation of β-Keto Ester Intermediates
Alkylation strategies introduce the benzyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, β-keto esters such as ethyl acetoacetate can be benzylated using benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃). Subsequent amination at the α-position introduces the amino group.
A representative procedure involves refluxing ethyl acetoacetate with benzyl chloride and K₂CO₃ in toluene for 12 hours. After filtration and solvent removal, the intermediate benzyl acetoacetate is treated with ammonium acetate in ethanol under reflux to introduce the amino group. The resulting benzyl 2-amino-3-oxobutanoate is then converted to its hydrochloride salt by treatment with HCl gas in diethyl ether. While this multi-step approach offers flexibility, it requires careful control of reaction conditions to avoid over-alkylation or decomposition of the β-keto ester.
Condensation Reactions with Benzaldehyde Derivatives
Condensation methods exploit the reactivity of benzaldehyde derivatives to construct the β-keto ester backbone. For instance, a modified Hantzsch reaction condenses benzaldehyde, methyl 3-aminocrotonate, and a β-keto ester precursor in hydroxylated solvents like isopropanol.
In one implementation, equimolar amounts of 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-methylamino)ethyl acetoacetate are refluxed in isopropanol for 6 hours. After removing the solvent, the intermediate is dissolved in toluene and treated with benzyl chloride and K₂CO₃ to install the benzyl group. Final purification via crystallization yields the hydrochloride salt. Although originally developed for nicardipine synthesis, this method is adaptable to this compound by modifying the aldehyde and amine components.
Comparative Analysis of Preparation Methods
Experimental Considerations and Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in transesterification and alkylation reactions, while hydroxylated solvents (e.g., isopropanol) favor condensation processes. For example, transesterification in benzyl alcohol alone achieves higher yields than in toluene due to improved miscibility of the methyl ester precursor.
Temperature control is critical to minimize decomposition of the β-keto ester moiety. Reactions involving HCl (e.g., direct esterification) are typically conducted below 100°C to prevent decarboxylation, whereas alkylation and condensation methods tolerate higher temperatures (up to 150°C) in refluxing toluene or xylene.
Purification and Characterization
Crude this compound is often contaminated with unreacted starting materials or over-alkylated byproducts. Recrystallization from acetone or ethyl acetate effectively removes these impurities, yielding a product with >98% purity. Structural confirmation relies on spectroscopic techniques:
-
IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1640 cm⁻¹ (C=O ketone).
-
¹H NMR : Characteristic signals at δ 3.89 (s, 3H, OCH₃ for methyl ester precursors), δ 5.21 (s, 2H, CH₂Ph), and δ 6.8–7.4 (m, 5H, aromatic protons).
-
Elemental Analysis : Matches calculated values for C₁₁H₁₄ClNO₃.
Research Findings and Mechanistic Insights
Role of Base in Alkylation Reactions
In alkylation methods, bases like K₂CO₃ deprotonate the β-keto ester enolate, facilitating nucleophilic attack on benzyl chloride. However, excessive base can lead to saponification of the ester group, reducing yields. Optimal results are achieved with 1.2 equivalents of K₂CO₃ and controlled reaction times.
Acid Catalysis in Transesterification
HCl serves dual roles in transesterification: protonating the methyl ester’s leaving group (methoxide) and stabilizing the amino group as a hydrochloride salt. This dual activation accelerates methanol elimination and suppresses side reactions such as imine formation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-amino-3-oxobutanoic acid, while reduction can produce benzyl 2-amino-3-hydroxybutanoate .
Scientific Research Applications
Overview
Benzyl 2-amino-3-oxobutanoate hydrochloride is characterized by its benzyl group attached to a 2-amino-3-oxobutanoate structure. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Synthetic Route
| Step | Reaction Description |
|---|---|
| 1 | Formation of enolate ion from ethyl acetoacetate |
| 2 | Alkylation with benzyl chloride |
| 3 | Formation of Benzyl 2-amino-3-oxobutanoate |
| 4 | Conversion to hydrochloride salt for enhanced solubility |
Scientific Research Applications
This compound has a variety of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : Utilized for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Biology
- Enzyme Studies : Employed in studies involving enzyme-substrate interactions. The compound can act as a substrate or inhibitor for specific enzymes, aiding in understanding metabolic pathways.
- Protein Interactions : Investigated for its role in protein interactions, contributing to the understanding of biochemical processes at the molecular level.
Medicine
- Pharmacological Research : Explored for potential therapeutic applications, including drug development. Its structural features resemble those of amino acids, making it a candidate for further pharmacological studies .
Industry
- Production of Fine Chemicals : Used as a reagent in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for specialized industrial applications.
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential applications in metabolic disorder treatments.
- Pharmaceutical Development : In preliminary studies, compounds similar to this compound have been evaluated for anti-inflammatory effects, suggesting its potential as a lead compound for new drug formulations.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-oxobutanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-amino-3-oxobutanoate: Contains a methyl group in place of the benzyl group.
Benzyl 2-amino-3-hydroxybutanoate: A reduced form of Benzyl 2-amino-3-oxobutanoate hydrochloride.
Uniqueness
This compound is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Biological Activity
Benzyl 2-amino-3-oxobutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and cytoprotective effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
- Chemical Formula : C11H14ClNO3
- Molecular Weight : 245.69 g/mol
- CAS Number : 620-79-1
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. A common method includes the reaction of benzylamine with appropriate acylating agents, followed by hydrolysis and salt formation to yield the hydrochloride form .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of derivatives related to Benzyl 2-amino-3-oxobutanoate. For instance, compounds exhibiting similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 are crucial for understanding their potency:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Benzyl Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Benzyl Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Benzyl Derivative C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that modifications to the benzyl moiety can enhance anti-inflammatory activity, suggesting a promising avenue for drug development .
Cytoprotective Activity
This compound has also been evaluated for its protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is significant for diabetes management. In vitro studies have demonstrated that certain analogs can protect β-cells from apoptosis induced by ER stress, with maximal activity reported at an EC50 of approximately .
Structure-Activity Relationship (SAR)
The SAR studies are essential in understanding how modifications to the benzyl and amino acid components influence biological activity:
- Substituents on the Benzyl Ring : Electron-donating groups tend to enhance COX inhibition.
- Amino Acid Modifications : Variations in the amino acid structure affect cytoprotective efficacy against ER stress.
These findings illustrate the importance of chemical structure in determining pharmacological properties and guide further modifications for improved activity .
Case Study 1: Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, derivatives of Benzyl 2-amino-3-oxobutanoate showed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs such as diclofenac .
Case Study 2: β-cell Protection
Another study focused on the protective effects against ER stress revealed that specific analogs not only preserved β-cell viability but also enhanced insulin secretion under stress conditions, indicating potential therapeutic applications in diabetes management .
Q & A
Q. What are the recommended methods for synthesizing Benzyl 2-amino-3-oxobutanoate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of 2-amino-3-oxobutanoic acid with benzyl alcohol under acidic conditions, followed by hydrochlorination. Key steps include:
- Protection of the amino group : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Optimization of reaction conditions : Adjust molar ratios (e.g., benzyl alcohol to acid chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance yield .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (≥95% purity) ensures product integrity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, cross-referenced against certified reference standards .
- Structural Confirmation :
- NMR Spectroscopy : and NMR to verify ester and amine proton environments .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 182) .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
Q. How should researchers handle solubility challenges when preparing stock solutions for in vitro assays?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) due to the compound’s limited aqueous solubility (<1 mg/mL at 25°C) .
- Temperature Control : Warm solvents to 40–50°C to enhance dissolution, followed by sterile filtration (0.22 µm) .
- Stability Testing : Monitor degradation via UV-Vis spectroscopy over 24 hours to confirm solution integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test solubility in binary solvent mixtures (e.g., methanol/acetone) using gravimetric analysis at controlled temperatures (283.15–323.15 K) .
- Thermodynamic Modeling : Apply the Modified Apelblat equation to correlate experimental solubility with temperature and solvent polarity .
- Crystallography : Compare crystal lattice parameters (via XRD) to identify polymorphic forms affecting solubility .
Q. What strategies are employed to control stereoselectivity during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (2S,3R)-configured intermediates (e.g., (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride) to guide stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of α-keto esters .
- Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis using lipases (e.g., Candida antarctica) .
Q. What experimental designs are recommended to resolve conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10, analyzing degradation products via LC-MS .
- Mechanistic Studies : Use -NMR to track hydrolysis of the ester bond under acidic vs. alkaline conditions .
- Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and identify pH-sensitive moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
